molecular formula C17H13F2N3OS2 B2388442 N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-20-4

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2388442
CAS No.: 864917-20-4
M. Wt: 377.43
InChI Key: HZEQAXOVQILTCI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioacetamide moiety at position 3. Thiadiazole derivatives are widely studied for their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The compound’s structure is stabilized by intramolecular S···O interactions and intermolecular hydrogen bonds, which influence its crystalline packing and solubility .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c1-10-2-4-11(5-3-10)16-21-17(25-22-16)24-9-15(23)20-14-7-6-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQAXOVQILTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the thiadiazole derivative with a suitable thiol or thioester under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Thiadiazole derivatives, including N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been extensively studied for their antimicrobial activities. Research indicates that these compounds exhibit significant efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in microorganisms.

Anticancer Activity:
This compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, its interaction with key molecular targets has been documented to lead to reduced cell proliferation in cancerous tissues.

Anti-inflammatory Effects:
this compound also exhibits anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Chemical Reactions and Synthesis

Synthesis Methods:
The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring: This is achieved through the cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
  • Substitution Reactions: Following the formation of the thiadiazole ring, substitution reactions are conducted to introduce the difluorophenyl and p-tolyl groups.
  • Thioether Formation: The final step involves creating the thioether linkage by reacting the thiadiazole derivative with a suitable thiol or thioester under mild conditions .

Chemical Properties:
The compound can undergo various reactions including oxidation to form sulfoxides or sulfones and reduction to yield amines. These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Efficacy: A recent study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains. The study highlighted its potential as a novel antimicrobial agent .
  • Research on Anticancer Mechanisms: Another research project focused on the anticancer properties of this compound revealed that it induces apoptosis in breast cancer cells through mitochondrial pathways. This finding supports its development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, leading to its therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.

    Pathway Modulation: The compound can affect various signaling pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like 585554-02-5 .
  • Bioactivity : The p-tolyl group in the target compound may contribute to higher anti-inflammatory activity compared to phenyl-substituted triazoles (585554-02-5), as bulky aromatic groups often enhance target binding .

Physicochemical Properties

  • Solubility : The sodium carboxylate derivative () has aqueous solubility >10 mg/mL, whereas the target compound (logP ~3.2) is poorly water-soluble, typical of fluorinated thiadiazoles .
  • Thermal Stability : Differential scanning calorimetry (DSC) of the target compound shows a melting point of ~490 K, higher than triazole analogues (460–480 K) due to stronger crystal packing via N–H···O and C–H···S bonds .

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

  • IUPAC Name : N-(2,4-difluorophenyl)-2-[[3-(p-tolyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
  • Molecular Formula : C17H15F2N3OS
  • Molecular Weight : 341.38 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
  • Pathway Modulation : The compound influences various signaling pathways that affect cellular functions.

Antimicrobial and Antifungal Activity

Thiadiazole derivatives have shown significant antimicrobial and antifungal properties. In particular:

  • A study demonstrated that compounds similar to this compound exhibited strong antifungal effects against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Cytotoxicity Analysis

The cytotoxicity of this compound was assessed against various cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundNIH/3T3148.26
Control (Doxorubicin)NIH/3T3>1000

The IC50 value indicates that this compound has a lower cytotoxic effect on normal cells compared to traditional chemotherapeutic agents .

Anti-inflammatory Properties

Research has indicated that thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Antifungal Activity : A series of thiazole compounds were synthesized and tested for antifungal activity against Candida species. The most active compounds showed MIC values as low as 1.23 μg/mL against C. parapsilosis .
  • Cytotoxicity Against Cancer Cells : Compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates for thiadiazole formation.
  • Temperature Control : Maintain reflux conditions (80–90°C) for cyclization steps to minimize side products .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate thiol-alkylation efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; thiadiazole carbons at δ 160–170 ppm) .
    • ¹⁹F NMR : Verify fluorine substitution patterns (e.g., para/ortho coupling in difluorophenyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of acetamide moiety at m/z ~120) .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., S···O contacts <3.0 Å) .

Advanced: How can researchers resolve discrepancies in reported biological activities between this compound and structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., p-tolyl vs. chlorophenyl groups) and compare bioactivity trends .
  • In Silico Modeling : Use molecular docking to assess binding affinity differences (e.g., fluorine’s role in target interactions) .
  • Dose-Response Assays : Perform IC₅₀/EC₅₀ comparisons across analogs to identify potency outliers .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to isolate experimental variables (e.g., assay protocols) .

Advanced: What computational methods are suitable for predicting the binding interactions of this compound with potential biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding modes with enzymes (e.g., cyclooxygenase-2) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (focus on fluorine’s electrostatic contributions) .
  • QSAR Modeling : Develop quantitative models correlating substituent electronegativity (e.g., fluorine) with inhibitory activity .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., thiadiazole sulfur as a hydrogen bond acceptor) .

Basic: What purification strategies are recommended to achieve high purity (>95%) for this compound?

Methodological Answer:

  • Chromatography : Use flash chromatography (hexane/ethyl acetate gradient) to separate thiadiazole derivatives from unreacted precursors .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol:water 4:1) to remove hydrophobic impurities .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation .

Advanced: How does the presence of fluorine atoms in the difluorophenyl moiety influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

  • Physicochemical Effects :
    • Lipophilicity : Fluorine increases logP (enhancing membrane permeability) .
    • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life .
  • Bioactivity Modulation :
    • Electron-Withdrawing Effects : Fluorine enhances hydrogen-bonding capacity with target proteins (e.g., kinase ATP-binding pockets) .
    • Steric Effects : Ortho-fluorine substituents may restrict rotational freedom, improving target selectivity .

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